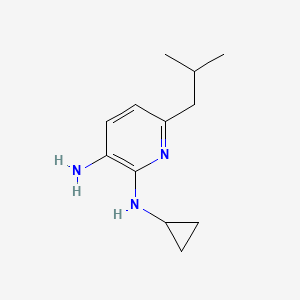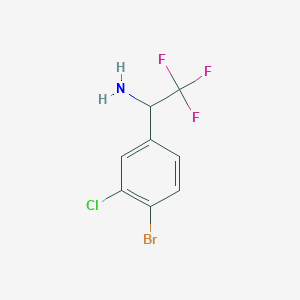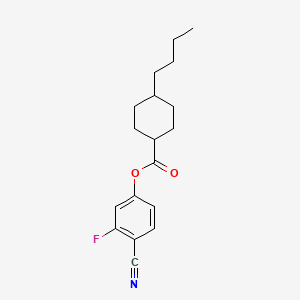![molecular formula C10H14N4 B13012070 2-Methyl-3-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-amine](/img/structure/B13012070.png)
2-Methyl-3-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-3-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-amine is a compound that features a pyrrolo[2,1-f][1,2,4]triazine scaffold. This structure is notable for its presence in various kinase inhibitors and nucleoside drugs, making it a significant molecule in medicinal chemistry .
Métodos De Preparación
The synthesis of pyrrolo[2,1-f][1,2,4]triazine derivatives, including 2-Methyl-3-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-amine, can be achieved through several routes:
Synthesis from Pyrrole Derivatives: This method involves the formation of the triazine ring from pyrrole derivatives.
Synthesis via Bromohydrazone: This route uses bromohydrazone intermediates to form the triazine ring.
Formation of Triazinium Dicyanomethylide: This method involves the formation of a triazinium intermediate, which then undergoes further reactions to form the desired triazine derivative.
Multistep Synthesis: This approach involves multiple steps, including the formation of intermediate compounds that are subsequently converted into the final product.
Transition Metal Mediated Synthesis: This method uses transition metals as catalysts to facilitate the formation of the triazine ring.
Rearrangement of Pyrrolooxadiazines: This route involves the rearrangement of pyrrolooxadiazine intermediates to form the triazine ring.
Análisis De Reacciones Químicas
2-Methyl-3-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Aplicaciones Científicas De Investigación
2-Methyl-3-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various complex molecules.
Biology: It is studied for its potential biological activities, including its role as a kinase inhibitor.
Medicine: It is investigated for its potential therapeutic applications, particularly in cancer therapy as a kinase inhibitor.
Industry: It is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 2-Methyl-3-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-amine involves its interaction with specific molecular targets, such as kinases. By inhibiting these kinases, the compound can disrupt various cellular processes, including cell proliferation and survival. This makes it a potential therapeutic agent for diseases such as cancer .
Comparación Con Compuestos Similares
2-Methyl-3-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-amine can be compared with other similar compounds, such as:
Avapritinib: A kinase inhibitor used in cancer therapy.
Remdesivir: An antiviral drug used in the treatment of COVID-19.
Brivanib Alaninate: An antitumorigenic drug.
BMS-690514: An EGFR inhibitor in clinical phase II
These compounds share the pyrrolo[2,1-f][1,2,4]triazine scaffold, but differ in their specific functional groups and therapeutic applications, highlighting the versatility and potential of this chemical structure.
Propiedades
Fórmula molecular |
C10H14N4 |
|---|---|
Peso molecular |
190.25 g/mol |
Nombre IUPAC |
2-methyl-3-pyrrolo[2,1-f][1,2,4]triazin-7-ylpropan-1-amine |
InChI |
InChI=1S/C10H14N4/c1-8(5-11)4-9-2-3-10-6-12-7-13-14(9)10/h2-3,6-8H,4-5,11H2,1H3 |
Clave InChI |
XJIBKVRQOBOQMW-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=CC=C2N1N=CN=C2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


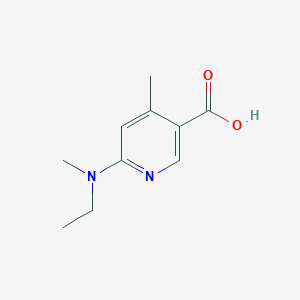
![3-Ethyl-7-methyloctahydro-2H-benzo[b][1,4]thiazine1-oxide](/img/structure/B13012002.png)

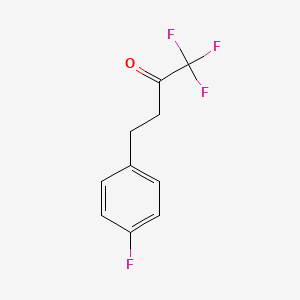
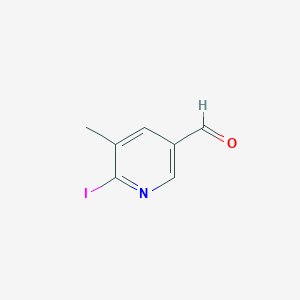
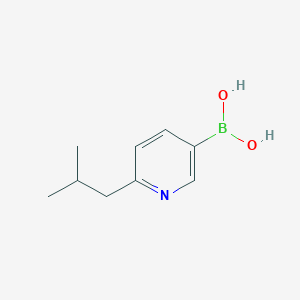
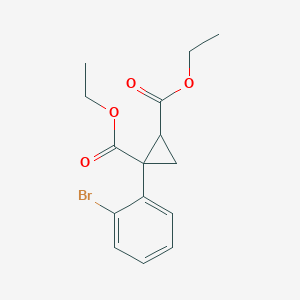
![Tert-butyl 8-(2-ethoxy-2-oxoethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13012038.png)
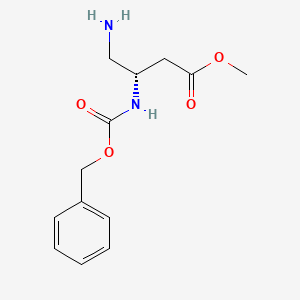
![Methyl 4-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13012047.png)

